molecular formula C14H16BN3O2 B12962825 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile

Cat. No.: B12962825
M. Wt: 269.11 g/mol
InChI Key: JDVAGKDIUYEVAM-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile is an organic compound that features a boron-containing dioxaborolane group attached to a pyrrolo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves the formation of the pyrrolo[1,2-b]pyridazine core followed by the introduction of the dioxaborolane group. One common method involves the reaction of a suitable pyridazine precursor with a boronic acid derivative under palladium-catalyzed cross-coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane group would yield boronic acids, while reduction of the nitrile group would produce primary amines.

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of boron-containing biomolecules and their interactions with biological systems.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile exerts its effects depends on its specific application. In chemical reactions, the boron center can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile lies in its specific combination of a pyrrolo[1,2-b]pyridazine core with a dioxaborolane group. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other boron-containing compounds.

Properties

Molecular Formula

C14H16BN3O2

Molecular Weight

269.11 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)12-6-5-11-7-10(8-16)9-17-18(11)12/h5-7,9H,1-4H3

InChI Key

JDVAGKDIUYEVAM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C3N2N=CC(=C3)C#N

Origin of Product

United States

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